P2X7 Receptor Antagonist Potency of the Pivalamide-Substituted Oxadiazole (IC50 = 9 nM) Versus Absence of P2X7 Activity in Benzamide-Substituted Analogs
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide exhibits potent antagonist activity at the human P2X7 receptor with an IC50 of 9 nM, as measured in a FLIPR-based calcium flux assay in 1321N1 cells [1]. By contrast, the structurally analogous benzamide-substituted oxadiazole KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, CAS 865285-29-6) is reported as a trans-translation inhibitor (IC50 = 0.9 µM in the tagging reaction assay) with no documented P2X7 receptor activity . Similarly, KKL-40 (3-trifluoromethylbenzamide analog, CAS 865285-47-8) is characterized as a bacterial ribosome rescue inhibitor with MIC values against F. tularensis of 0.12–0.44 µg/mL , not as a mammalian P2X7 antagonist. This represents a fundamental target-level differentiation: the pivalamide substituent directs pharmacological activity toward the mammalian P2X7 ion channel, whereas benzamide-bearing analogs engage the bacterial trans-translation machinery.
| Evidence Dimension | Primary pharmacological target and potency |
|---|---|
| Target Compound Data | IC50 = 9 nM at human P2X7 receptor (1321N1 cells, FLIPR calcium flux assay) |
| Comparator Or Baseline | KKL-35: IC50 = 0.9 µM (trans-translation tagging reaction); no reported P2X7 activity. KKL-40: MIC = 0.12–0.44 µg/mL against F. tularensis; no reported P2X7 activity. |
| Quantified Difference | Target-level divergence: mammalian P2X7 (nM range) vs. bacterial trans-translation pathway (µM range for KKL-35 enzymatic assay; MIC-level for KKL-40). |
| Conditions | Target compound: human P2X7 expressed in 1321N1 astrocytoma cells, BzATP-induced calcium flux, FLIPR assay. KKL-35: in vitro trans-translation tagging reaction. KKL-40: broth microdilution MIC against F. tularensis. |
Why This Matters
For scientists procuring a P2X7 antagonist tool compound or reference standard, substitution with benzamide-substituted oxadiazoles would yield null results in mammalian P2X7 assays, wasting experimental resources and potentially generating misleading negative data.
- [1] BindingDB. Ki Summary: ChEMBL_1662405 (CHEMBL4012086). IC50 = 9 nM. Antagonist activity at human P2X7 receptor expressed in 1321N1 cells assessed as inhibition of BzATP-induced calcium flux (FLIPR assay). View Source
